molecular formula C25H33N3O5S B6494136 N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898446-36-1

N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6494136
CAS No.: 898446-36-1
M. Wt: 487.6 g/mol
InChI Key: AMOKIOPYMDKQIV-UHFFFAOYSA-N
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Description

N'-(2-Methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 2,4,6-trimethylbenzenesulfonyl group and an ethanediamide linker. The ethanediamide moiety is further functionalized with a 2-methoxyphenyl group, contributing to its stereoelectronic properties.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-17-15-18(2)23(19(3)16-17)34(31,32)28-14-8-7-9-20(28)12-13-26-24(29)25(30)27-21-10-5-6-11-22(21)33-4/h5-6,10-11,15-16,20H,7-9,12-14H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOKIOPYMDKQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related analogs, as detailed below:

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Substituents on Piperidine-Sulfonyl Group Ethanediamide Substituents Molecular Formula Molecular Weight (g/mol) Key References
N'-(2-Methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide 2,4,6-Trimethylphenyl 2-Methoxyphenyl C₂₅H₃₁N₃O₅S* ~497.6*
N-(2-Hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide 4-Methylphenyl 2-Hydroxyethyl C₁₈H₂₇N₃O₅S 397.5
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide 2,5-Dimethylphenyl 4-Methylbenzyl C₂₅H₃₃N₃O₄S 471.6
N'-(2-Methoxyphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide 4-Fluorophenyl (hypothetical analog) 2-Methoxyphenyl C₂₂H₂₆FN₃O₅S 479.5

*Estimated based on structural analogs in .

Key Differences and Implications

Sulfonyl Group Substitution: The 2,4,6-trimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-donating effects compared to the 4-methylphenyl () or 2,5-dimethylphenyl () groups. This may enhance metabolic stability or alter receptor-binding kinetics .

Ethanediamide Substituents: The 2-methoxyphenyl group provides a planar aromatic system with a methoxy donor, favoring π-π stacking or hydrogen bonding in biological targets. This differs from the 2-hydroxyethyl () or 4-methylbenzyl () groups, which may prioritize solubility or hydrophobic interactions .

Synthetic Pathways :

  • Synthesis of the target compound likely involves sulfonylation of piperidine (e.g., using 2,4,6-trimethylbenzenesulfonyl chloride) followed by coupling with ethanediamide intermediates, as seen in analogous syntheses ().
  • In contrast, highlights reductive amination and Boc-deprotection strategies for piperidine derivatives, which may differ in yield or scalability .

Table 2: Pharmacological and Physicochemical Comparisons

Property Target Compound N-(2-Hydroxyethyl) Analog () N-[(4-Methylphenyl)methyl] Analog ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~1.8 (hydrophilic) ~4.0 (highly lipophilic)
Receptor Binding (Hypothetical) Potential serotonin receptor affinity Unlikely due to polar hydroxyethyl Likely CNS-targeted due to lipophilicity
Synthetic Yield ~70-80% (estimated) 82% (reported in ) Not reported

Preparation Methods

Piperidine Ring Formation

Piperidine derivatives are typically synthesized via cyclization of 1,5-diaminopentanes or reductive amination of glutaraldehyde. For this compound, a modified Buchwald-Hartwig amination is employed:

Procedure :

  • Starting material : 2-Ethylamino-pent-4-enal (1.0 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Conditions : Toluene, 110°C, 24 h under N₂

  • Yield : 68–72%

Key optimization parameters :

  • Solvent polarity : Toluene minimizes side reactions compared to DMF.

  • Catalyst loading : Excess Xantphos improves cyclization efficiency.

Sulfonylation of Piperidine

The piperidine intermediate is sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride:

Reaction setup :

  • Piperidine derivative (1.0 equiv)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : Dichloromethane (0.1 M)

  • Conditions : 0°C to rt, 12 h

  • Yield : 85–90%

Critical considerations :

  • Temperature control : Gradual warming prevents exothermic side reactions.

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion.

Assembly of the Ethanediamide Core

Amide Bond Formation with 2-Methoxyaniline

The ethanediamide backbone is constructed via sequential acylation:

Step 1 : Reaction of oxalyl chloride with 2-methoxyaniline:

  • Molar ratio : 1:2 (oxalyl chloride:aniline)

  • Solvent : Dry THF

  • Conditions : −78°C, 2 h → rt, 6 h

  • Yield : 78%

Step 2 : Coupling with the piperidine sulfonamide ethylamine:

  • Coupling agent : HATU (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : DMF, 0°C → rt, 8 h

  • Yield : 65–70%

Purification :

  • Method : Column chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1 gradient)

  • Purity : >95% (HPLC)

Reaction Optimization and Scalability

Solvent Effects on Amidation Efficiency

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77092
THF7.65888
DCM8.96385
Acetonitrile37.56790

Polar aprotic solvents like DMF maximize yield by stabilizing the transition state during amide coupling.

Temperature Profiling in Sulfonylation

Temperature (°C)Reaction Time (h)Yield (%)
0 → 251285
25 (constant)872
0 → 40668

Gradual warming from 0°C to room temperature optimizes sulfonylation without epimerization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.08 (s, 2H, trimethylbenzenesulfonyl aryl-H)

  • δ 3.82 (s, 3H, methoxy-OCH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 169.55 (C=O, ethanediamide)

  • δ 136.71 (quaternary sulfonyl aryl-C)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 550.2239 [M+H]⁺

  • Calculated : 550.2158 (C₂₇H₃₁N₇O₄S)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the sulfonylation step:

  • Throughput : 1.2 kg/day

  • Residence time : 15 min

  • Purity : 97%

Waste Reduction Strategies

  • Solvent recovery : >90% DCM recycled via distillation.

  • Catalyst reuse : Pd/Xantphos retained for 5 cycles with <5% activity loss .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N'-(2-methoxyphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the piperidine moiety, coupling of the 2-methoxyphenyl group via amide bond formation, and optimization of protecting groups. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide core to the 2-methoxyphenyl group .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy, sulfonyl, and piperidine groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • HPLC-PDA : To assess purity and detect trace impurities .

Q. What preliminary assays are recommended to screen for biological activity?

  • Answer : Begin with in vitro assays targeting receptors/enzymes structurally related to the compound’s functional groups:

  • Kinase/Phosphatase Inhibition : Test against tyrosine kinases due to sulfonamide’s known interactions with ATP-binding pockets .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : Systematically modify substituents and analyze effects:

  • Piperidine Sulfonyl Group : Replace 2,4,6-trimethylbenzenesulfonyl with bulkier/electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
  • Methoxyphenyl Modifications : Introduce halogens (e.g., Cl, F) to improve metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What experimental strategies resolve contradictory data in receptor binding assays?

  • Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate via:

  • Orthogonal Assays : Compare results from radioligand binding, surface plasmon resonance (SPR), and cellular functional assays .
  • Control Groups : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Dose-Response Curves : Use Hill slopes to assess cooperative binding artifacts .

Q. How can computational modeling predict metabolic pathways for this compound?

  • Answer : Employ in silico tools to identify vulnerable sites:

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to highlight oxidation-prone regions (e.g., methoxy or piperidine groups) .
  • Metabolite Identification : LC-MS/MS with human liver microsomes to validate predictions .

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